molecular formula C11H12Cl2N2O2 B13880602 N-(2,3-dichlorophenyl)morpholine-2-carboxamide

N-(2,3-dichlorophenyl)morpholine-2-carboxamide

Cat. No.: B13880602
M. Wt: 275.13 g/mol
InChI Key: RFELQTWCFBJIRG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)morpholine-2-carboxamide is a chemical compound characterized by the presence of a morpholine ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)morpholine-2-carboxamide typically involves the reaction of 2,3-dichloroaniline with morpholine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)morpholine-2-carboxamide
  • N-(2,5-dichlorophenyl)morpholine-2-carboxamide
  • N-(3,4-dichlorophenyl)morpholine-2-carboxamide

Uniqueness

N-(2,3-dichlorophenyl)morpholine-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)morpholine-2-carboxamide

InChI

InChI=1S/C11H12Cl2N2O2/c12-7-2-1-3-8(10(7)13)15-11(16)9-6-14-4-5-17-9/h1-3,9,14H,4-6H2,(H,15,16)

InChI Key

RFELQTWCFBJIRG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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